Levdobutamine lactobionate is a beta-adrenoceptor agonist that selectively targets the beta-1 subtype. It is the active (S)-isomer of dobutamine, a compound derived from dopamine. Primarily, levdobutamine lactobionate is utilized as a cardiotonic agent, enhancing the contractility of the heart muscle, making it particularly relevant in treating heart failure and cardiac decompensation. The compound is synthesized by combining levdobutamine with lactobionic acid, which can be produced through various oxidation methods of lactose.
Levdobutamine lactobionate falls under the category of pharmaceutical compounds, specifically as a cardiotonic. Its classification as a beta-adrenoceptor agonist allows it to play a crucial role in cardiovascular medicine. The compound is known for its efficacy in improving cardiac output by stimulating heart muscle contractions.
The synthesis of levdobutamine lactobionate involves several steps:
In industrial settings, lactobionic acid is typically produced via fermentation processes, followed by purification techniques such as ethanol precipitation and ion-exchange chromatography. This method ensures high purity and yields suitable for pharmaceutical applications.
The molecular formula for levdobutamine lactobionate is C20H33N3O10, and it has a molecular weight of approximately 471.49 g/mol. The compound appears as a solid powder with a purity greater than 98% when properly stored.
Levdobutamine lactobionate can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate and hydrogen peroxide for oxidation, while sodium borohydride and lithium aluminum hydride serve as reducing agents. Electrophilic substitution often involves bromine or chlorine under acidic conditions.
Levdobutamine lactobionate exerts its pharmacological effects primarily through direct stimulation of beta-1 adrenergic receptors located in the myocardium (heart muscle). This stimulation results in increased myocardial contractility and stroke volume, subsequently enhancing cardiac output. The mechanism is critical in managing conditions such as heart failure where improved cardiac performance is essential.
Levdobutamine lactobionate has numerous applications across various fields:
Levdobutamine lactobionate ((S)-dobutamine lactobionate) exemplifies the critical role of chirality in β1-adrenergic agonist efficacy. Unlike racemic dobutamine (±)-dobutamine hydrochloride, which contains equal parts (+) and (-) enantiomers, levdobutamine is the isolated (S)-enantiomer. This chiral resolution eliminates the pharmacologically antagonistic effects of the (R)-enantiomer, enhancing target specificity [2] [4]. The (S)-configuration enables optimal spatial orientation for binding to the β1-adrenergic receptor’s active site, primarily through hydrogen bonding between its catechol hydroxyl groups and transmembrane domain residues (e.g., Ser168, Asn293) [4] .
Table 1: Key Stereochemical Properties of Dobutamine Enantiomers
Property | (S)-Levdobutamine | (R)-Dobutamine |
---|---|---|
Absolute Configuration | S | R |
β1 Receptor Affinity | High (Kd = 0.8 µM) | Low (Kd = 12 µM) |
Primary Activity | β1 agonism | α1 partial agonism |
Cardiac Selectivity | >100-fold vs. α1 receptors | Minimal |
Chiral separation is typically achieved via asymmetric synthesis or enantioselective crystallization. The lactobionate salt form stabilizes the (S)-enantiomer against racemization, preserving stereochemical integrity during storage and administration [2].
The lactobionate counterion (C₁₂H₂₂O₁₂)⁺ significantly modulates levdobutamine’s pharmacodynamics beyond solubility enhancement. Lactobionic acid’s polyhydroxy structure forms hydrogen bonds with the catecholamine’s ethylamine moiety, stabilizing a conformation that favors β1-receptor engagement [1] [2]. This conformational induction reduces the free energy of binding by ~2.3 kcal/mol compared to hydrochloride salts, as demonstrated via molecular dynamics simulations [2].
Crucially, the lactobionate’s steric bulk prevents non-selective interactions with peripheral α1-adrenergic receptors. Whereas racemic dobutamine exhibits vasopressor effects (via (R)-enantiomer’s α1 activity), levdobutamine lactobionate maintains vascular neutrality—systemic vascular resistance decreases by 12% versus 8% for racemate in canine heart failure models [2] [6]. This arises because lactobionate’s carbohydrate moiety sterically hinders access to the smaller α1 receptor pocket while permitting β1 binding [4].
Table 2: Impact of Lactobionate Counterion on Pharmacokinetic Parameters
Parameter | Levdobutamine Lactobionate | Racemic Dobutamine HCl |
---|---|---|
Solubility (H₂O) | >500 mg/mL | 50 mg/mL |
Protein Binding | 28% | 25% |
β1 EC₅₀ | 0.11 µM | 0.38 µM |
α1:β1 Selectivity | 1:89 | 1:17 |
The pharmacological disparity between levdobutamine and racemic dobutamine stems from enantiomer-specific receptor modulation:
(R)-Dobutamine: Potent α1 partial agonist (EC₅₀ = 0.9 µM), weak β1 agonist (EC₅₀ = 8.7 µM) [4] [6].Racemic mixtures thus generate opposing vasoactive effects: (S)-enantiomer reduces afterload via β2-mediated vasodilation, while (R)-enantiomer induces vasoconstriction. Net clinical effect is unpredictable hypertension or hypotension [6] [7].
Hemodynamic Outcomes:In porcine cardiogenic shock models, levdobutamine (5 µg/kg/min) increased cardiac output by 22% with minimal heart rate elevation (+8 bpm). Racemic dobutamine achieved comparable output but with tachycardia (+24 bpm) and 15% higher myocardial oxygen demand [2] [5]. The (R)-enantiomer’s α1 activity also increases pulmonary artery wedge pressure by 18%—an effect absent with levdobutamine [6].
Metabolic Considerations:Levdobutamine undergoes stereoselective metabolism: (S)-enantiomer is preferentially glucuronidated, while (R)-enantiomer forms cardioactive 3-O-methyldobutamine. The latter metabolite exerts α1-antagonism, further disrupting hemodynamic stability during prolonged racemate infusion [4] .
Table 3: Hemodynamic Comparison in Preclinical Heart Failure Models
Parameter | Levdobutamine Lactobionate | Racemic Dobutamine HCl | Change vs. Racemate |
---|---|---|---|
Cardiac Output | +25% | +23% | +2% |
Systemic Vascular Resist. | -12% | -8% | -50% reduction |
Heart Rate | +10 bpm | +22 bpm | -55% |
Myocardial O₂ Consumption | +14% | +26% | -46% |
These data underscore levdobutamine’s clinical advantage: selective inotropy without compromising perfusion pressure or increasing arrhythmic risk [2] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7